4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile
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Overview
Description
4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile is a complex organic compound featuring a unique bicyclo[1.1.1]pentane structure. This compound is part of a family of bicyclic bridged compounds known for their highly strained molecular structures. The bicyclo[1.1.1]pentane motif is often used as a bioisostere in drug discovery due to its ability to add three-dimensional character and saturation to compounds .
Preparation Methods
The synthesis of 4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile typically involves the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for this are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of a bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of a [1.1.1]propellane.
Chemical Reactions Analysis
4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include carbene precursors, radical initiators, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: The bicyclo[1.1.1]pentane motif is used as a bioisostere in drug discovery, enhancing the solubility, potency, and metabolic stability of lead compounds
Industry: It is used in the development of materials such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane motif can mimic the structure of other functional groups, allowing it to interact with biological molecules in unique ways. This interaction can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives and higher bicycloalkanes. These compounds share the highly strained bicyclic structure but differ in their specific functional groups and applications. The uniqueness of 4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4,4-dimethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C15H21N/c1-13(2)5-4-11(7-16)12(6-13)15-8-14(3,9-15)10-15/h4-6,8-10H2,1-3H3 |
InChI Key |
KGFCXBMKJXDGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C23CC(C2)(C3)C)C#N)C |
Origin of Product |
United States |
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